![molecular formula C14H28NNaO4S B1629316 Sodium 2-[(1-oxododecyl)amino]ethanesulfonate CAS No. 70609-66-4](/img/structure/B1629316.png)

Sodium 2-[(1-oxododecyl)amino]ethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 2-[(1-oxododecyl)amino]ethanesulfonate is a chemical compound known for its surfactant properties. It is commonly used in various personal care products such as shampoos, facial cleansers, and body washes due to its ability to create rich, stable foam and its mildness on the skin. This compound is also known for its excellent compatibility with other surfactants and its stability in different pH conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium 2-[(1-oxododecyl)amino]ethanesulfonate can be synthesized through the reaction of lauroyl chloride with sodium methyl taurine. This reaction typically occurs under Schotten-Baumann conditions, which involve the use of an aqueous alkaline medium to facilitate the acylation process. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of sodium 2-[(1-oxododecyl)amino]ethanesulphonate involves the direct condensation of lauric acid with sodium methyl taurine. The optimal conditions for this reaction include a molar ratio of lauric acid to sodium methyl taurine of 1.3:1, a catalyst such as boric acid at 2% of the lauric acid mass, and a reaction temperature of 215°C for 6 hours. This method yields a high conversion rate and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 2-[(1-oxododecyl)amino]ethanesulfonate primarily undergoes substitution reactions due to the presence of the sulphonate group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include an aqueous medium and a controlled pH to facilitate the substitution process.

Hydrolysis Reactions: These reactions occur in the presence of water and can be catalyzed by acids or bases. The reaction conditions include a suitable temperature and pH to ensure complete hydrolysis.

Major Products Formed

The major products formed from these reactions include the corresponding alcohols and amines, depending on the specific nucleophile involved in the substitution reaction. Hydrolysis reactions yield the corresponding sulfonic acids and amines.

Wissenschaftliche Forschungsanwendungen

Sodium 2-[(1-oxododecyl)amino]ethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.

Biology: This compound is employed in cell culture media to improve cell growth and viability due to its mild nature.

Medicine: It is used in pharmaceutical formulations to enhance the bioavailability of active ingredients.

Wirkmechanismus

The mechanism of action of sodium 2-[(1-oxododecyl)amino]ethanesulphonate involves its ability to reduce the surface tension of water, thereby enhancing the wetting and spreading properties of aqueous solutions. This compound interacts with the lipid bilayer of cell membranes, leading to the disruption of the membrane structure and increased permeability. This property is particularly useful in enhancing the delivery of active ingredients in pharmaceutical and cosmetic formulations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Sodium lauroyl sarcosinate

- Sodium cocoyl isethionate

- Sodium lauroyl methyl isethionate

Uniqueness

Sodium 2-[(1-oxododecyl)amino]ethanesulfonate stands out due to its mildness and excellent compatibility with other surfactants. It provides rich, stable foam and is effective in both hard and soft water conditions. Additionally, it has a lower potential for skin irritation compared to other surfactants, making it ideal for use in personal care products .

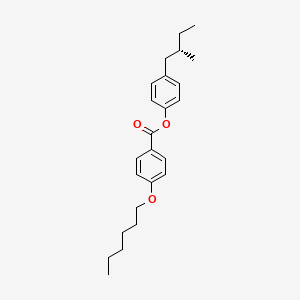

Eigenschaften

CAS-Nummer |

70609-66-4 |

|---|---|

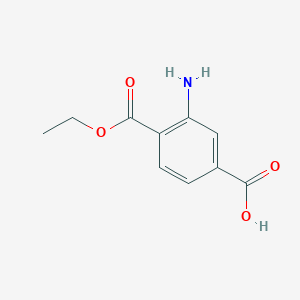

Molekularformel |

C14H28NNaO4S |

Molekulargewicht |

329.43 g/mol |

IUPAC-Name |

sodium;2-(dodecanoylamino)ethanesulfonate |

InChI |

InChI=1S/C14H29NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-20(17,18)19;/h2-13H2,1H3,(H,15,16)(H,17,18,19);/q;+1/p-1 |

InChI-Schlüssel |

BCISDMIQYBCHAT-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |

| 70609-66-4 | |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.